BenchChemオンラインストアへようこそ!

TIY-7

TRK inhibition drug resistance NTRK fusion

TIY-7 is a next-generation TRK inhibitor active against larotrectinib/entrectinib-resistant mutants (TRKA-G595R IC50=1.1 nM vs >987 nM). 39.8% oral bioavailability in rats with 95% TGI in WT xenografts. Distinguished by sub-nM potency across G667C, F589L, G623R variants and reduced ALK inhibition (62% at 1 μM) for cleaner toxicology. Ideal for resistance-overcoming programs; verify controlled substance status by destination.

Molecular Formula C21H18F4N6O
Molecular Weight 446.4 g/mol
Cat. No. B12422396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIY-7
Molecular FormulaC21H18F4N6O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)C4=CNN=C4)C5=C(C=CC(=C5)F)OCC(F)(F)F
InChIInChI=1S/C21H18F4N6O/c22-14-3-4-18(32-12-21(23,24)25)15(8-14)17-2-1-6-30(17)19-5-7-31-20(29-19)16(11-28-31)13-9-26-27-10-13/h3-5,7-11,17H,1-2,6,12H2,(H,26,27)/t17-/m1/s1
InChIKeyLZCHNGQQCCVPJH-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine: A Next-Generation TRK Inhibitor for Overcoming Drug-Resistant Mutations


5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (TIY-7, CAS 2846435-83-2, MF C21H18F4N6O, MW 446.4) is a pyrazolo[1,5-a]pyrimidine-based compound that acts as a selective, orally bioavailable inhibitor of tropomyosin receptor kinases (TRKs) [1]. It was specifically designed via a conformational adjustment strategy to overcome multiple clinically relevant TRK resistance mutations, including G595R (solvent front), G667C (xDFG), F589L (gatekeeper), and G623R (solvent front) [2]. The compound has been validated in biochemical and cellular assays and shows antitumor efficacy in xenograft models, positioning it as a next-generation TRK inhibitor with a distinct resistance-overcoming profile .

Why Substituting 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine with Other TRK Inhibitors Is Not Advisable


Generic substitution within the TRK inhibitor class is not straightforward due to substantial differences in activity against wild-type and mutant kinases, selectivity profiles, and oral pharmacokinetics. First-generation TRK inhibitors such as larotrectinib and entrectinib show drastically reduced potency against common resistance mutations like TRKA-G595R (IC50 shifts from 23.5 nM and 0.30 nM to >3,500 nM and 987 nM, respectively) [1]. Even second-generation agents like selitrectinib exhibit a 3- to 5-fold loss of activity against TRKA-G667C and TRKA-G595R compared to TIY-7 [2]. Furthermore, selectivity among off-target kinases (e.g., ALK, ROS1) varies widely; for example, entrectinib potently inhibits ALK (IC50 ~1 nM), whereas TIY-7 demonstrates differential inhibition rates that may confer a distinct safety and efficacy profile . These quantitative disparities underscore the necessity for compound-specific selection rather than class-based interchangeability.

Quantitative Differentiation Guide for 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (TIY-7)


Superior Potency Against Wild-Type and Mutant TRKA Compared to First- and Second-Generation Inhibitors

TIY-7 demonstrates superior potency across a panel of clinically relevant TRK mutants compared to the standard-of-care agents larotrectinib, entrectinib, selitrectinib, and repotrectinib. Against wild-type TRKA, TIY-7 (IC50 = 2.9 nM) is 8-fold more potent than larotrectinib (IC50 = 23.5 nM) and comparable to selitrectinib (IC50 = 3.9 nM) and repotrectinib (<0.2 nM). Crucially, against the highly resistant solvent-front mutant TRKA-G595R, TIY-7 (IC50 = 1.1 nM) is >3,200-fold more potent than larotrectinib (IC50 = 3,540 nM), 897-fold more potent than entrectinib (IC50 = 987 nM), and 17-fold more potent than selitrectinib (IC50 = 18.7 nM) [1][2].

TRK inhibition drug resistance NTRK fusion

Broad-Spectrum Activity Across Multiple TRK Resistance Mutations

TIY-7 maintains sub-nanomolar to low nanomolar potency against a range of TRK mutations that confer resistance to earlier-generation inhibitors. Its IC50 values against TRKA-G667C (0.7 nM), TRKA-F589L (0.8 nM), and TRKC-G623R (0.8 nM) are substantially lower than those of selitrectinib, which shows IC50 values of 118 nM, 27.8 nM, and 27.7 nM, respectively, for the same mutants [1][2]. This indicates a 169-fold improvement against TRKA-G667C and a 35-fold improvement against TRKC-G623R over selitrectinib.

TRK mutants G667C F589L G623R

Distinct Off-Target Kinase Selectivity Profile Versus Entrectinib

At a concentration of 1 µM, TIY-7 exhibits differential inhibition rates against three clinically relevant off-target kinases: ALK (62%), ROS1 (99%), and JAK1 (11%) . In stark contrast, entrectinib is a known potent inhibitor of ALK (IC50 ~1 nM) and ROS1 (IC50 ~0.2 nM) [1]. The high inhibitory rate of TIY-7 against ROS1 (99%) suggests ROS1 inhibition is maintained, whereas the more moderate 62% inhibition of ALK and minimal 11% inhibition of JAK1 at 1 µM indicate a distinct selectivity pattern that may translate to a different adverse event profile compared to multi-kinase inhibitors like entrectinib.

selectivity ALK ROS1 JAK1

Oral Bioavailability Enabling Preclinical In Vivo Efficacy

TIY-7 demonstrates an oral bioavailability (F) of 39.8% in male Sprague-Dawley rats following a 5 mg/kg oral dose . This PK property supports its oral administration in preclinical efficacy studies, where twice-daily oral dosing of 30 mg/kg for 12–14 days resulted in 95% and 86% tumor growth inhibition (TGI) in BaF3-TPM3-TRKA-WT and BaF3-ETV6-TRKC-G623R xenograft models, respectively . In a head-to-head in vivo comparison, TIY-7 exhibited superior tumor growth inhibition compared to selitrectinib in a TRK-dependent xenograft model [1]. While PK data for comparator TRK inhibitors vary, this level of oral bioavailability supports preclinical development and differentiates TIY-7 from less orally bioavailable or non-oral candidates.

pharmacokinetics oral bioavailability xenograft

Optimal Application Scenarios for 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine in Oncology Drug Discovery


Developing Therapies for NTRK Fusion-Positive Cancers with Acquired Resistance to First-Generation TRK Inhibitors

TIY-7's exceptional potency against the TRKA-G595R solvent-front mutant (IC50 = 1.1 nM), which confers high-level resistance to larotrectinib and entrectinib (IC50s >987 nM), makes it a leading candidate for addressing the most common mechanism of acquired resistance in NTRK fusion-driven cancers. Preclinical programs aiming to develop next-line therapies for patients who have progressed on entrectinib or larotrectinib should prioritize TIY-7 due to its demonstrated ability to overcome this critical resistance barrier [1][2].

Designing Pan-Mutant TRK Inhibitors for Tumors Harboring Multiple or Complex Resistance Mutations

The compound's broad, sub-nanomolar activity against a panel of TRK mutations—including G667C (0.7 nM), F589L (0.8 nM), and G623R (0.8 nM)—positions it as a valuable scaffold for developing pan-mutant TRK inhibitors. This is particularly relevant for preclinical research focused on preventing or managing tumor heterogeneity and the emergence of multiple, coexisting resistance mutations [3].

Investigating TRK Inhibition with a Differentiated Off-Target Selectivity Profile

Researchers studying the therapeutic window and toxicity profiles of TRK inhibitors can utilize TIY-7 to investigate the consequences of reduced ALK inhibition (62% at 1 µM) compared to multi-kinase inhibitors like entrectinib. This selectivity profile may offer advantages in minimizing ALK-related adverse events (e.g., weight gain, cognitive effects) while preserving anti-tumor efficacy, a hypothesis that can be tested in comparative in vivo toxicology studies .

Oral TRK Inhibitor Lead Optimization for Improved Pharmacokinetics

With a demonstrated oral bioavailability of 39.8% in rats and robust tumor growth inhibition in xenograft models (95% TGI in TRKA-WT model), TIY-7 serves as an excellent starting point for medicinal chemistry efforts aimed at further optimizing oral exposure and efficacy. The established PK/PD relationship provides a benchmark for evaluating next-generation analogs .

Quote Request

Request a Quote for TIY-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.